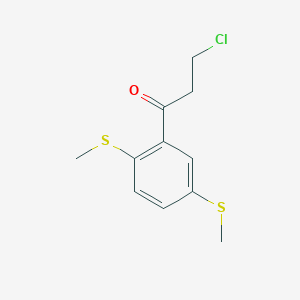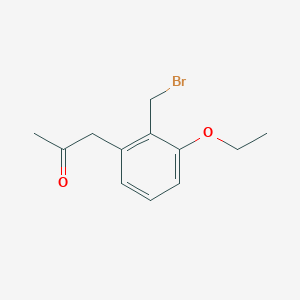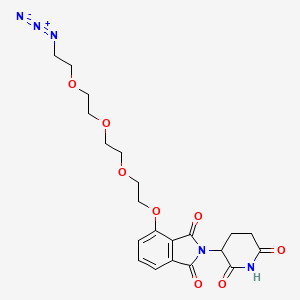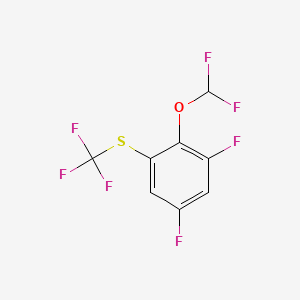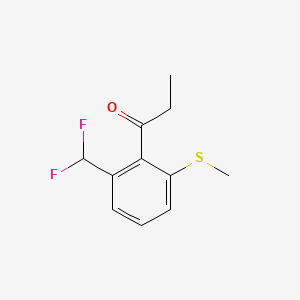![molecular formula C8H7F5N2O B14066200 [4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
[4-(Pentafluoroethoxy)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Pentafluoroethoxy)phenyl]hydrazine: is a chemical compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a pentafluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pentafluoroethoxy)phenyl]hydrazine typically involves the reaction of 4-(pentafluoroethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Pentafluoroethoxy)phenyl]hydrazine can undergo oxidation reactions, typically forming corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [4-(Pentafluoroethoxy)phenyl]hydrazine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes.
Biology: In biological research, this compound can be used to study the effects of hydrazine derivatives on biological systems. It may also be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs that target specific biological pathways. Its unique chemical properties may allow for the development of novel therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [4-(Pentafluoroethoxy)phenyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
- [4-(Trifluoromethoxy)phenyl]hydrazine
- [4-(Difluoromethoxy)phenyl]hydrazine
- [4-(Methoxy)phenyl]hydrazine
Comparison: Compared to its similar compounds, [4-(Pentafluoroethoxy)phenyl]hydrazine is unique due to the presence of the pentafluoroethoxy group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. The increased fluorination also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7F5N2O |
|---|---|
Peso molecular |
242.15 g/mol |
Nombre IUPAC |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O/c9-7(10,11)8(12,13)16-6-3-1-5(15-14)2-4-6/h1-4,15H,14H2 |
Clave InChI |
OVMTUVGDPJGOLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)OC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


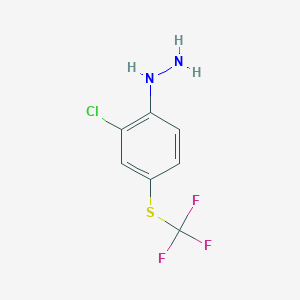
![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)
![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)

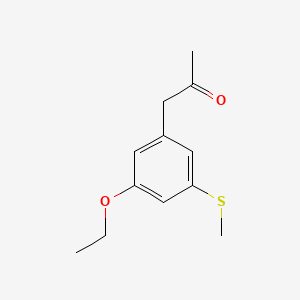
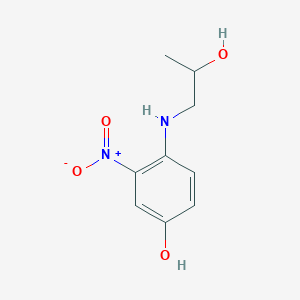

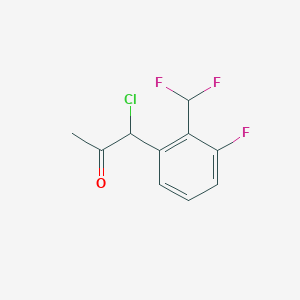
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)
